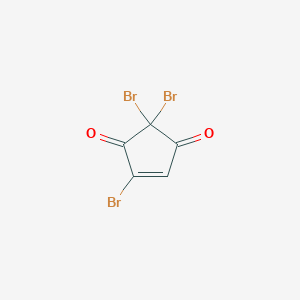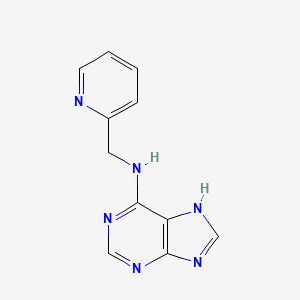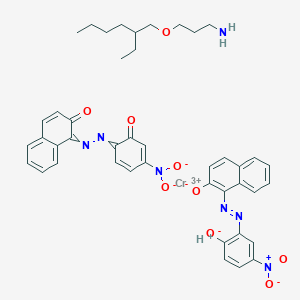
3,5-Diiodo-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6I2O3. It is a derivative of benzoic acid, where the benzene ring is substituted with two iodine atoms at the 3 and 5 positions and a methoxy group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diiodo-4-methoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the iodination of 4-methoxybenzoic acid. The process typically includes the following steps:
Iodination: 4-Methoxybenzoic acid is treated with iodine and an oxidizing agent, such as nitric acid or hydrogen peroxide, to introduce iodine atoms at the 3 and 5 positions.
Purification: The reaction mixture is purified using techniques like recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group and the carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to replace iodine atoms with other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the methoxy group to a carboxylic acid group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxylic acid group to an alcohol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation of the methoxy group can yield 3,5-diiodo-4-hydroxybenzoic acid.
Reduction Products: Reduction of the carboxylic acid group can produce 3,5-diiodo-4-methoxybenzyl alcohol.
Scientific Research Applications
3,5-Diiodo-4-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,5-diiodo-4-methoxybenzoic acid involves several molecular targets and pathways:
Protein Dephosphorylation: The compound can activate protein phosphatase 2A (PP2A), leading to the dephosphorylation of various proteins involved in cell growth and proliferation.
Inhibition of Tubulin Polymerization: It can inhibit the polymerization of tubulin, disrupting the formation of microtubules and arresting the cell cycle in the M phase.
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerase I and II, MAP kinase, and cyclin-dependent kinases, which are crucial for cell division and survival.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic Acid: A precursor in the synthesis of 3,5-diiodo-4-methoxybenzoic acid, it has similar structural features but lacks the iodine atoms.
3,5-Dimethoxybenzoic Acid: Similar in structure but with methoxy groups instead of iodine atoms at the 3 and 5 positions.
3,5-Diiodo-4-hydroxybenzoic Acid: An oxidation product of this compound, with a hydroxyl group instead of a methoxy group at the 4 position.
Uniqueness
This compound is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological activity. The iodine atoms enhance the compound’s ability to participate in substitution reactions and contribute to its potential therapeutic effects .
Properties
CAS No. |
4253-11-6 |
|---|---|
Molecular Formula |
C8H6I2O3 |
Molecular Weight |
403.94 g/mol |
IUPAC Name |
3,5-diiodo-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H6I2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) |
InChI Key |
BEJIHFBBVHZYJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)


![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)

![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)



![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate](/img/structure/B14161518.png)
